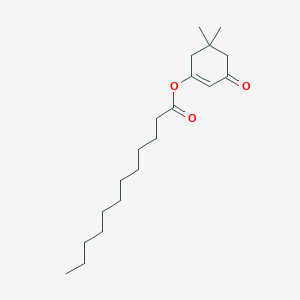
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL is a complex organic compound belonging to the class of polyethylene glycols These compounds are characterized by their repeating ethylene oxide units, which impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL typically involves the polymerization of ethylene oxide in the presence of a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and structure are achieved. The reaction can be represented as follows:
n C2H4O+Initiator→Polyethylene glycol derivative
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of catalysts and initiators. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary alcohols.
Wissenschaftliche Forschungsanwendungen
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in various chemical reactions and processes.
Biology: Employed in the study of biomolecule interactions and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery vehicle.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s polyethylene glycol backbone allows it to interact with various biological molecules, facilitating processes such as drug delivery and molecular recognition. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecan-1-ol: Another polyethylene glycol derivative with a shorter chain length.
3,6,9,12,15-Pentaoxatricosan-1-ol: A similar compound with a different molecular structure and properties.
Uniqueness
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
160510-45-2 |
|---|---|
Molekularformel |
C23H48O6 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-tridecan-4-yloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H48O6/c1-3-5-6-7-8-9-10-12-23(11-4-2)29-22-21-28-20-19-27-18-17-26-16-15-25-14-13-24/h23-24H,3-22H2,1-2H3 |
InChI-Schlüssel |
UXHOARXPZQCGAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCC)OCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
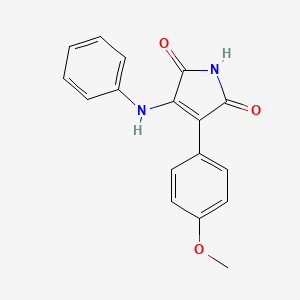
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)
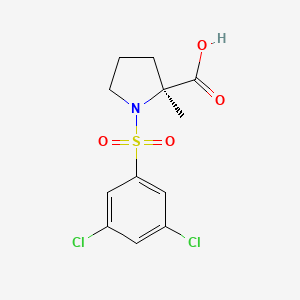
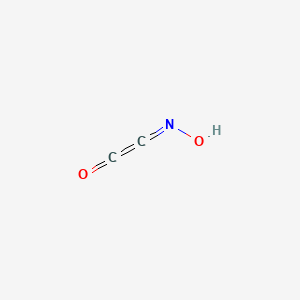
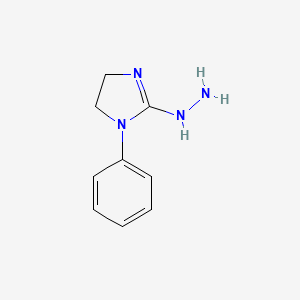
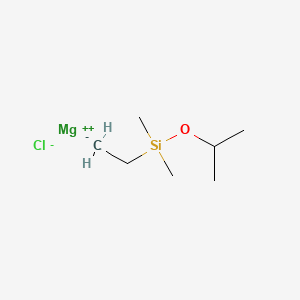
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
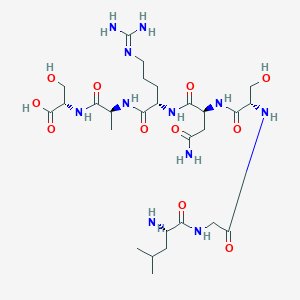
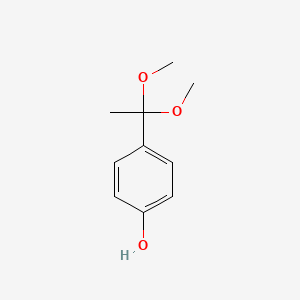
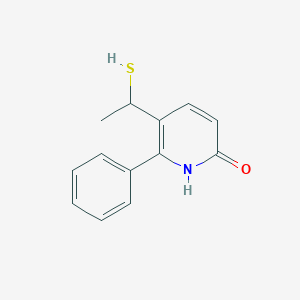
![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)
